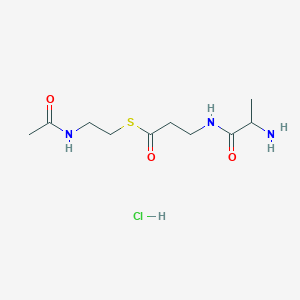

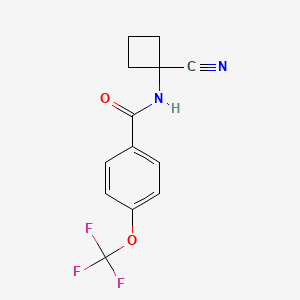

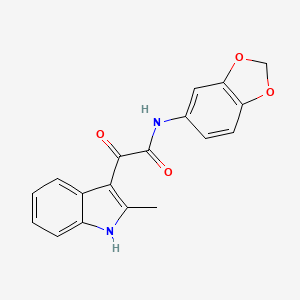

![molecular formula C9H13F3O B2484130 (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1936350-23-0](/img/structure/B2484130.png)

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol

カタログ番号 B2484130

CAS番号:

1936350-23-0

分子量: 194.197

InChIキー: BEGBFAXDPMMRGC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Methanol synthesis involves several methods, including steam reforming of natural gas, which is the most common method. This process involves converting methane and water into syngas, a mixture of hydrogen and carbon monoxide, which is then catalytically converted into methanol (G. García et al., 2021)[https://consensus.app/papers/review-hydrogen-production-methanol-conversion-garcía/c4aec148a2065d30b56efb29803590b1/?utm_source=chatgpt].

Molecular Structure Analysis

- Methanol's molecular structure contributes to its properties as a solvent and fuel. The polar nature of methanol, owing to its hydroxyl group, makes it an excellent solvent for a wide range of substances. This property is fundamental in applications ranging from industrial solvents to antifreeze (A. Cybulski, 1994)[https://consensus.app/papers/liquidphase-methanol-synthesis-catalysts-mechanism-cybulski/6416f1d7e4525b899daad9493a0c9026/?utm_source=chatgpt].

Chemical Reactions and Properties

- Methanol participates in various chemical reactions, including oxidation and esterification, owing to its alcohol group. These reactions are central to producing formaldehyde, acetic acid, and methyl esters, highlighting methanol's role as a chemical building block (Baozhai Han et al., 2016)[https://consensus.app/papers/review-oxidation-methane-methanol-han/85e95145f0045318afb12c5c22bf3a90/?utm_source=chatgpt].

Physical Properties Analysis

- The physical properties of methanol, such as its boiling point, melting point, and density, are well-documented and are critical for its storage, handling, and application in various industries (Holde Puchtler et al., 1970)[https://consensus.app/papers/methacarn-methanolcarnoy-fixation-puchtler/64ab741fdf2a56e2b0eccff7925d8712/?utm_source=chatgpt].

Chemical Properties Analysis

- Methanol's chemical properties, including its reactivity with acids, bases, and oxidizing agents, underpin its use in fuel cells and as a feedstock for chemical synthesis. The compound's versatility is evident in its application in producing biodiesel, where it acts as a reactant in transesterification reactions (Muhammad Sheraz Ahmad et al., 2021)[https://consensus.app/papers/reaction-conditions-lifetime-sapo34-catalysts-methanol-ahmad/70ba170b8ee95512880140a9d5d24f9c/?utm_source=chatgpt].

科学的研究の応用

Anodic Oxidation and Methanolysis

- Electrolytic Reactions and Product Formation : Studies have demonstrated the formation of various products through the electrolytic reactions involving bicyclic compounds similar to (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol, highlighting the utility of these compounds in generating diverse chemical structures (Baggaley, Brettle, & Sutton, 1975).

Polymerization Catalysts

- Catalysis in Polymer Production : Research indicates that certain palladium(II) catalysts, relevant to the bicyclo[2.2.1]heptane structure, can be used in the polymerization of norbornene derivatives, contributing to the synthesis of homo- and copolymers with functional groups (Reinmuth, Mathew, Melia, & Risse, 1996).

Chemical Synthesis and Rearrangements

- Synthesis of Carbocyclic Nucleoside Analogues : Carbocyclic nucleoside analogues have been synthesized using intermediates derived from compounds structurally similar to the queried compound, showcasing its potential in medicinal chemistry (Dejmek, Hřebabecký, Dračínský, & Holý, 2007).

- Ring Opening Reactions : Bicyclic compounds like (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol have been used in studies to understand ring-opening reactions under various conditions, which is crucial in organic synthesis and understanding reaction mechanisms (Lim, Mcgee, & Sieburth, 2002).

Photochemical Reactions

- Photolysis and Beckmann Rearrangement : Photolysis of oximes of bicyclo[2.2.1]heptanones, a related compound class, results in the formation of lactams and amides, demonstrating the compound's role in photochemical rearrangements (Suginome, Furukawa, & Orito, 1987).

Enzyme-Catalyzed Reactions

- Enzymatic Hydrolyses and Chirality : Enzyme-catalyzed hydrolyses of diacetoxybicyclo[2.2.1]heptanes, closely related to the queried compound, have been investigated for regioselective and enantioselective conversions, highlighting the potential for chirally selective synthesis (Naemura, Takahashi, Tanaka, Ueno, & Chikamatsu, 1990).

Safety and Hazards

特性

IUPAC Name |

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGBFAXDPMMRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

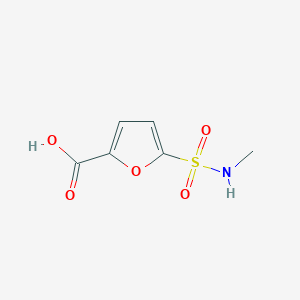

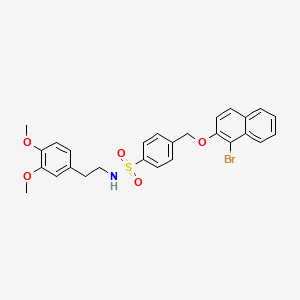

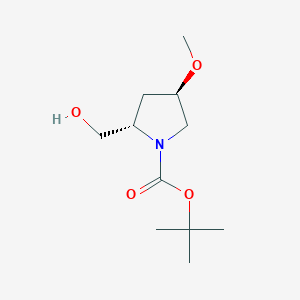

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)

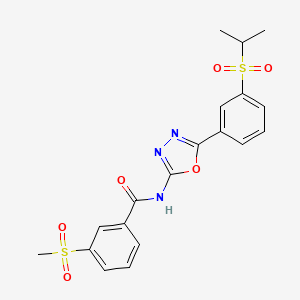

![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)

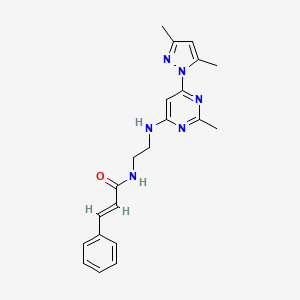

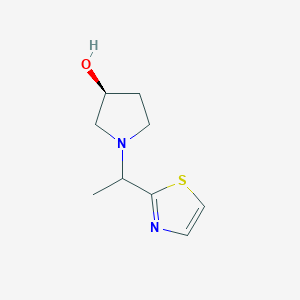

![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)